molecular formula C10H10O7S B586546 Ferulic Acid-d3 4-O-Sulfate CAS No. 1795142-64-1

Ferulic Acid-d3 4-O-Sulfate

Cat. No.: B586546
CAS No.: 1795142-64-1
M. Wt: 277.261
InChI Key: PZPATWACAAOHTJ-CGLOQUBRSA-N
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Description

Ferulic Acid-d3 4-O-Sulfate is a deuterium-labeled derivative of ferulic acid, a phenolic compound commonly found in plant cell walls. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The deuterium labeling allows for more precise tracking and analysis in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ferulic Acid-d3 4-O-Sulfate typically involves the sulfonation of deuterium-labeled ferulic acid. The process begins with the preparation of deuterium-labeled ferulic acid, which is then reacted with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Ferulic Acid-d3 4-O-Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its parent ferulic acid form.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Deuterium-labeled ferulic acid.

    Substitution Products: Various substituted phenolic compounds.

Scientific Research Applications

Ferulic Acid-d3 4-O-Sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the study of phenolic compounds and their derivatives.

    Biology: Employed in metabolic studies to trace the pathways and transformations of ferulic acid in biological systems.

    Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.

    Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant activity.

Mechanism of Action

The mechanism of action of Ferulic Acid-d3 4-O-Sulfate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Molecular Targets: Key targets include nuclear factor erythroid 2-related factor 2 (Nrf2) and other antioxidant response elements.

Comparison with Similar Compounds

Ferulic Acid-d3 4-O-Sulfate is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in studies. Similar compounds include:

    Ferulic Acid: The parent compound, widely studied for its antioxidant properties.

    Caffeic Acid 4-O-Sulfate: Another phenolic sulfate with similar antioxidant activity.

    Chlorogenic Acid: A related compound found in coffee, known for its health benefits.

Properties

CAS No.

1795142-64-1

Molecular Formula

C10H10O7S

Molecular Weight

277.261

IUPAC Name

(E)-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+/i1D3

InChI Key

PZPATWACAAOHTJ-CGLOQUBRSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O

Synonyms

3-[3-(Methoxy-d3)-4-(sulfooxy)phenyl]-2-propenoic Acid; 

Origin of Product

United States

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